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CAS No.: 84422-52-6

Cat. No.: B2794482

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Phenolic
Aldehyde
2-Hydroxy-4-methoxy-5-methylbenzaldehyde, a substituted aromatic aldehyde, represents a

molecule of significant interest in the realms of synthetic chemistry and drug discovery. Its

unique structural arrangement, featuring a reactive aldehyde group ortho to a hydroxyl moiety

and further decorated with methoxy and methyl groups, imparts a distinct chemical personality

that makes it a valuable synthon for the construction of more complex molecular architectures.

While its close analogue, 2-hydroxy-4-methoxybenzaldehyde, has been more extensively

studied, the introduction of a methyl group at the C5 position offers a nuanced modification that

can profoundly influence its physicochemical properties and biological activity. This guide

provides a comprehensive overview of the known chemical properties of 2-Hydroxy-4-
methoxy-5-methylbenzaldehyde, offering insights into its synthesis, characterization, and

potential applications for professionals in the scientific community.
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Physicochemical Properties: A Quantitative
Overview
The fundamental chemical and physical characteristics of a compound are paramount to its

application in research and development. For 2-Hydroxy-4-methoxy-5-methylbenzaldehyde,

these properties dictate its solubility, reactivity, and handling requirements.

Property Value Source

CAS Number 84422-52-6 [1][2][3]

Molecular Formula C₉H₁₀O₃ [1][3]

Molecular Weight 166.18 g/mol [1][3]

Appearance Powder/Solid [1]

Melting Point 71-75 °C [1]
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Synthesis Strategies: The Art of Formylation
The introduction of a formyl (-CHO) group onto a phenolic ring is a cornerstone of aromatic

chemistry. While a specific, detailed experimental protocol for the synthesis of 2-Hydroxy-4-
methoxy-5-methylbenzaldehyde is not readily available in publicly accessible literature, its

structure strongly suggests that it can be synthesized through the formylation of 4-methoxy-3-

methylphenol. The primary challenge in such a synthesis is achieving regioselectivity, directing

the formylation to the position ortho to the hydroxyl group. Two classical named reactions are

particularly relevant here: the Reimer-Tiemann reaction and the Duff reaction.
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Conceptual Synthetic Pathway: A Logical Flow
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Caption: Conceptual synthetic routes to 2-Hydroxy-4-methoxy-5-methylbenzaldehyde.

The Reimer-Tiemann Reaction: A Dichlorocarbene
Approach
The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.

[4][5][6] It typically involves the reaction of a phenol with chloroform in the presence of a strong

base, such as sodium hydroxide. The reaction proceeds through the in-situ generation of

dichlorocarbene (:CCl₂), a highly reactive electrophile.[6]

Mechanism Insight:

Deprotonation: The strong base deprotonates the phenol to form a more nucleophilic

phenoxide ion.

Carbene Formation: The base also reacts with chloroform to generate dichlorocarbene.

Electrophilic Attack: The electron-rich phenoxide ring attacks the electrophilic

dichlorocarbene, preferentially at the sterically less hindered ortho position.
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Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed to yield the

aldehyde.

For the synthesis of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde, the starting material

would be 4-methoxy-3-methylphenol. The hydroxyl group would direct the formylation to the

ortho position (C2), yielding the desired product.

The Duff Reaction: A Hexamethylenetetramine Route
The Duff reaction offers an alternative pathway for the ortho-formylation of phenols, utilizing

hexamethylenetetramine (urotropine) as the formylating agent in an acidic medium, often

glycerol or acetic acid.[1][2][3]

Mechanism Insight:

Iminium Ion Formation: Hexamethylenetetramine, in the acidic medium, generates an

electrophilic iminium ion.

Electrophilic Aromatic Substitution: The electron-rich phenol attacks the iminium ion, leading

to the formation of an aminomethylated intermediate.

Hydrolysis: Subsequent hydrolysis of this intermediate furnishes the final aldehyde product.

Similar to the Reimer-Tiemann reaction, the hydroxyl group of 4-methoxy-3-methylphenol

would direct the formylation to the ortho position. The choice between the Reimer-Tiemann and

Duff reactions would depend on factors such as substrate compatibility, desired yield, and

reaction conditions.

Spectroscopic Characterization: The Molecular
Fingerprint
While a comprehensive, published spectral analysis for 2-Hydroxy-4-methoxy-5-
methylbenzaldehyde is not readily available, we can predict the expected spectral features

based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic

proton (around 9.5-10.5 ppm), the phenolic hydroxyl proton (a broad singlet, chemical shift

dependent on solvent and concentration), two aromatic protons (as singlets or doublets in

the aromatic region, 6.5-8.0 ppm), the methoxy protons (a singlet around 3.8-4.0 ppm), and

the methyl protons (a singlet around 2.1-2.3 ppm).

¹³C NMR: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon of the

aldehyde (around 190-200 ppm), signals for the aromatic carbons (in the range of 100-165

ppm, with carbons attached to oxygen appearing at lower field), a signal for the methoxy

carbon (around 55-60 ppm), and a signal for the methyl carbon (around 15-20 ppm).

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:

A broad O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm⁻¹).

A sharp C=O stretching band for the aldehyde carbonyl group (around 1650-1700 cm⁻¹).

C-H stretching bands for the aromatic and aliphatic protons (around 2900-3100 cm⁻¹).

C-O stretching bands for the methoxy and hydroxyl groups (around 1000-1300 cm⁻¹).

Aromatic C=C stretching bands (around 1450-1600 cm⁻¹).

Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation

pattern of the molecule. The molecular ion peak (M⁺) would be expected at an m/z value

corresponding to the molecular weight of 166.18. Common fragmentation patterns for

benzaldehydes include the loss of the formyl group (-CHO) and other characteristic fragments.

Potential Applications in Drug Discovery and
Development
While specific biological activities of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde are not

extensively documented, its structural motifs are present in a variety of biologically active
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natural products and synthetic compounds. Phenolic aldehydes, in general, are known to

exhibit a wide range of pharmacological properties, including antioxidant, anti-inflammatory,

antimicrobial, and anticancer activities.

The parent compound, 2-hydroxy-4-methoxybenzaldehyde, has been investigated for its

potential as an antifungal agent, demonstrating the ability to disrupt the cell membranes of

certain fungi and inhibit the biosynthesis of mycotoxins.[7] It is plausible that the addition of a

methyl group in 2-Hydroxy-4-methoxy-5-methylbenzaldehyde could modulate this activity,

potentially enhancing its potency or altering its spectrum of activity.

Furthermore, the aldehyde and hydroxyl functionalities provide reactive handles for further

chemical modification, making it an attractive scaffold for the synthesis of compound libraries in

drug discovery programs. It can serve as a key intermediate in the synthesis of more complex

heterocyclic systems and other derivatives with potential therapeutic applications.

Workflow for Exploring Bioactivity
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Caption: A generalized workflow for the exploration of the biological activity of 2-Hydroxy-4-
methoxy-5-methylbenzaldehyde.

Safety and Handling
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Based on available supplier safety data, 2-Hydroxy-4-methoxy-5-methylbenzaldehyde is

classified as harmful if swallowed or in contact with skin, causes skin and serious eye irritation,

and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

It should be used in a well-ventilated area or a fume hood.

Conclusion and Future Perspectives
2-Hydroxy-4-methoxy-5-methylbenzaldehyde is a phenolic aldehyde with a unique

substitution pattern that holds promise as a versatile building block in organic synthesis and

medicinal chemistry. While detailed experimental and biological data remain relatively scarce in

the public domain, its structural relationship to other biologically active compounds suggests

that it is a worthy candidate for further investigation. Future research efforts should focus on the

development of efficient and regioselective synthetic protocols, comprehensive spectroscopic

characterization, and a thorough evaluation of its biological activity profile. Such studies will

undoubtedly unlock the full potential of this intriguing molecule and pave the way for its

application in the development of novel therapeutics and other valuable chemical entities.
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biosynthesis, and performs a promising antifungal effect on wheat grains - PMC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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